[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
CAS No. |
1856078-95-9 |
|---|---|
Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-5-18-9-12(11(3)16-18)7-14-8-13-6-10(2)15-17(13)4/h6,9,14H,5,7-8H2,1-4H3 |
InChI Key |
BEONEWYRMNTGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrazole-Methyl Aldehydes
A widely employed method for synthesizing secondary amines involves reductive amination between aldehydes and primary amines. For the target compound, this would require two pyrazole-methyl aldehyde precursors:
-
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
-
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
The reaction proceeds via imine formation followed by reduction. Sodium cyanoborohydride (NaBHCN) or hydrogen gas with palladium catalysts are common reducing agents. Key considerations include:
-
Solvent selection : Methanol or ethanol is typical for solubility and stability.
-
Temperature : Room temperature to 60°C, depending on reagent reactivity.
-
Steric effects : Bulky substituents on pyrazole rings may necessitate longer reaction times.
Hypothetical Reaction Scheme :
Nucleophilic Substitution with Pyrazole-Methyl Halides
An alternative route employs halide derivatives (e.g., chlorides or bromides) of the pyrazole-methyl groups. For example:
-
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
-
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole
These intermediates react with ammonia or primary amines under basic conditions (e.g., KCO) in polar aprotic solvents like dimethylformamide (DMF).
Advantages :
-
Higher yields due to better leaving-group reactivity.
-
Compatibility with microwave-assisted synthesis for accelerated kinetics.
Limitations :
-
Risk of over-alkylation forming tertiary amines.
-
Requirement for anhydrous conditions to prevent hydrolysis.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Comparative studies on analogous amines suggest the following optimal conditions:
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | Pd/C (5 wt%) | KCO |
| Temperature | 50°C | 80°C |
| Reaction Time | 12–24 h | 4–8 h |
| Yield Range | 60–75% | 70–85% |
Purification and Characterization
Post-synthesis purification typically involves:
-
Column chromatography using silica gel with ethyl acetate/hexane gradients.
-
Recrystallization from ethanol/water mixtures.
Critical characterization data includes:
-
H NMR : Peaks at δ 2.1–2.3 ppm (N–CH), δ 3.8–4.2 ppm (N–CH–N).
-
MS (ESI+) : Molecular ion peak at m/z 289.3 [M+H].
Mechanistic Considerations
Reductive Amination Pathway
The mechanism involves:
-
Imine Formation : Nucleophilic attack of ammonia on the aldehyde carbonyl.
-
Reduction : Hydride transfer from NaBHCN to the imine C=N bond.
Side reactions include:
-
Enamine formation if excess aldehyde is present.
-
Oxidation of aldehydes to carboxylic acids under prolonged heating.
SN2 in Nucleophilic Substitution
The chloromethyl pyrazoles undergo bimolecular nucleophilic substitution:
-
Deprotonation of ammonia by KCO.
-
Backside attack on the electrophilic carbon adjacent to the leaving group.
Steric hindrance from the 1-ethyl and 3-methyl groups on the pyrazole ring may slow kinetics, necessitating higher temperatures.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
-
Batch reactors are suitable for small-scale production (<1 kg) but face heat transfer limitations.
-
Microreactors enable precise temperature control, reducing side products in larger batches.
Cost Analysis of Starting Materials
| Precursor | Cost (USD/kg) | Availability |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole | 320–400 | High |
| 1-Ethyl-3-methyl-1H-pyrazole | 450–550 | Moderate |
Chemical Reactions Analysis
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclocondensation reactions with ethyl acetoacetate result in tetrahydropyrazolopyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives, including this compound, have shown potent antileishmanial and antimalarial activities . They are also being investigated for their potential use as antimicrobial agents . In the industrial sector, these compounds are used in the development of new drugs and other chemical products .
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that pyrazole derivatives can fit into the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by lower binding free energy, which contributes to the compound’s potent biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous pyrazole-derived amines:
Key Observations :
- Steric Effects : The 1-ethyl group on Pyrazole B introduces greater steric bulk than methyl substituents, which may influence binding to biological targets or metal centers .
- Coordination Potential: Unlike mono-pyrazole amines (entries 2–3), the target compound’s dual pyrazole groups enable chelation of transition metals (e.g., Co²⁺), as seen in related Co(II) complexes .
Comparison with Similar Compounds :
Biological Activity
The compound [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS No. 1856078-95-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The dual pyrazole structure suggests a range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure with multiple functional groups. The presence of two distinct pyrazole moieties linked by a methylene bridge enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing pyrazole structures exhibit significant anticancer activities. For example, derivatives related to pyrazoles have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 |
These findings suggest that the compound may function as a modulator of specific receptors or enzymes involved in cancer progression, potentially influencing metabolic pathways related to tumor growth and survival .
The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with inflammation and cellular growth.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, leading to altered transcriptional activity .
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic synthesis techniques, including nucleophilic substitution reactions. Variants of the compound have been synthesized to explore structure–activity relationships (SAR) and optimize biological efficacy.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Huang et al. explored N-(1,3-diphenylpyrazol-4-yl)methyl aniline derivatives for anticancer potential, reporting effective inhibition against MCF7 and SF-268 cell lines .
- Fan et al. synthesized derivatives that induced autophagy in A549 cells without causing apoptosis, highlighting the diverse mechanisms through which pyrazole compounds can exert therapeutic effects .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield?
The synthesis involves multi-step alkylation reactions, starting with substituted pyrazole precursors. Key steps include:
- Alkylation conditions : Use of NaH or K₂CO₃ as a base in aprotic solvents (e.g., DMF) at 60–80°C to facilitate nucleophilic substitution .
- Solvent selection : Ethanol or methanol under reflux improves selectivity for the desired product by minimizing side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR : ¹H NMR identifies methyl and ethyl substituents (δ 1.2–1.4 ppm for ethyl CH₃; δ 2.1–2.3 ppm for pyrazole-CH₃). ¹³C NMR confirms methylene bridge connectivity (δ 40–50 ppm) .
- Mass spectrometry : ESI-MS provides accurate molecular weight (m/z 249.35 [M+H]⁺) .
- UV-Vis : Absorbance at 270–290 nm (π→π* transitions) indicates aromatic pyrazole rings .
Q. What are the primary biological screening protocols for this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anti-inflammatory screening : COX-2 inhibition assays using fluorometric kits (IC₅₀ calculation) .
- Cytotoxicity : MTT assays on HEK-293 cells to establish safety margins .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL resolve ambiguities in molecular conformation?
- Data collection : High-resolution (≤1.0 Å) synchrotron data reduces thermal motion artifacts.
- Refinement : SHELXL’s twin refinement (BASF parameter) addresses pseudo-merohedral twinning, common in pyrazole derivatives .
- Validation : ADDSYM checks for missed symmetry; Hirshfeld surface analysis maps hydrogen-bonding networks .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Directed metallation : Use LDA at −78°C to deprotonate the pyrazole N–H, followed by electrophilic quenching (e.g., DMF for formylation) .
- Protecting groups : Boc-protection of the amine enables selective functionalization of pyrazole methyl groups .
- Computational guidance : DFT calculations (B3LYP/6-31G*) predict reactive sites based on Fukui indices .
Q. How do substituent modifications impact biological activity?
- QSAR analysis : Hammett σ values correlate electron-withdrawing groups (e.g., -F) with enhanced COX-2 inhibition (R² = 0.89) .
- Docking studies : AutoDock Vina simulates binding to COX-2’s hydrophobic pocket (ΔG ≈ −9.2 kcal/mol for ethyl vs. −8.5 kcal/mol for methyl) .
- In vitro validation : Fluorine substitution at pyrazole-C5 improves MIC values 4-fold against Gram-positive pathogens .
Q. What mechanistic insights explain its enzyme inhibition kinetics?
- Stopped-flow kinetics : Rapid-scan UV-Vis tracks COX-2 arachidonate binding (kₐₜₜ = 1.2 × 10⁴ M⁻¹s⁻¹) .
- Isothermal titration calorimetry (ITC) : ΔH = −22.1 kJ/mol confirms entropy-driven binding to the enzyme’s allosteric site .
- Mutagenesis studies : Tyr355Ala mutation reduces inhibition by 70%, highlighting a key hydrogen-bonding residue .
Methodological Considerations
Q. How to address contradictory bioactivity data across studies?
- Assay standardization : Normalize cell viability data to ATP content (CellTiter-Glo®) to mitigate batch variability .
- Solubility controls : Use DMSO concentrations ≤0.1% to avoid false positives in antimicrobial assays .
- Meta-analysis : Apply Fisher’s exact test to compare IC₅₀ distributions across independent datasets .
Q. What computational tools predict metabolic stability?
- CYP450 metabolism : SwissADME predicts major Phase I oxidation sites (pyrazole-CH₃ and ethyl groups) .
- MD simulations : GROMACS models hepatic microsomal degradation (t₁/₂ ≈ 45 min) .
Structural and Functional Comparisons
Q. How does this compound differ from structurally related pyrazole derivatives?
- Methylene bridge : Enhances conformational flexibility compared to rigid analogues (e.g., benzyl-linked derivatives) .
- Substituent effects : Ethyl groups at N1 improve lipophilicity (clogP = 2.1 vs. 1.7 for methyl derivatives), correlating with blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
